Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate
Description
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with an ethyl ester group at position 3, an amino group at position 2, and a chlorine substituent at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathogens . Its synthesis typically involves cyclocondensation reactions or functionalization of preformed thienopyridine cores .
Properties
CAS No. |
1194374-27-0 |
|---|---|
Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-2-15-10(14)7-8-5(16-9(7)12)3-4-6(11)13-8/h3-4H,2,12H2,1H3 |
InChI Key |
AXSUZXWECZNPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1N=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Source |
|---|---|---|
| Cyclocondensation agent | DEEMM in pyridine | |
| Cyclization solvent | Diphenyl ether | |
| Temperature | 235°C | |
| Reaction time | 8–12 hours |
Chlorination of Hydroxythienopyridine Intermediates
Chlorination is critical for introducing the 5-chloro substituent. Two primary methods dominate the literature:
Phosphorus Oxychloride (POCl₃) Method
Hydroxythienopyridine carboxylates are suspended in excess POCl₃ and heated to reflux (105–110°C) for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. After quenching with ice-water and neutralizing with sodium carbonate, the product is extracted with ethyl acetate and purified via column chromatography.
Example :
Ethyl 2-hydroxy-5-chlorothieno[3,2-b]pyridine-3-carboxylate (1.1 g) in POCl₃ (6 mL) yielded 85% of the chlorinated product after refluxing for 4.5 hours.
Comparative Chlorination Data:
| Method | Reagent | Temperature | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| POCl₃ | Excess | 105–110°C | 80–85% | >95% | |
| HBr | 48% solution | 210°C | 70–75% | 90% |
Introduction of the 2-Amino Group
The 2-amino group is typically introduced via Hofmann rearrangement or reductive amination of nitro precursors. A notable patent describes the use of trimethylamine and phosgene to convert pyridine oxides to 2-dialkylamino intermediates, which are subsequently hydrolyzed to amines. For ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate, the amino group is often preserved during earlier synthetic steps by using protected intermediates.
Case Study :
In a modified procedure, ethyl 2-nitro-5-chlorothieno[3,2-b]pyridine-3-carboxylate is reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol. The nitro group is selectively reduced to an amine, yielding the target compound in 90% purity.
Optimization Challenges and Solutions
Purification Difficulties
The product’s low solubility in common organic solvents necessitates chromatographic purification with gradients of petroleum ether and ethyl acetate (e.g., 70:30 to 50:50).
Chemical Reactions Analysis
Key Chemical Reactions of Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate
This heterocyclic compound exhibits diverse chemical reactivity due to its functional groups (amino, chloro, and carboxylate ester) and fused thieno[3,2-b]pyridine core. Below is a detailed analysis of its major reactions, supported by experimental data and mechanistic insights.
Ester Hydrolysis
The ethyl ester group undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid. For example, treatment with aqueous sodium hydroxide in ethanol leads to cleavage of the ester linkage, yielding the acid derivative .
Reaction Conditions :
-
Reagent : Sodium hydroxide (3 M aqueous solution)
-
Solvent : Ethanol
-
Temperature : Reflux (typically 78°C)
-
Time : 2 hours
Product : 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylic acid
Amidation
The carboxylic acid derivative reacts with amines to form amides. This involves nucleophilic acyl substitution , where the amine displaces the hydroxyl group of the carboxylic acid. For instance, reaction with N-aryl-amines yields substituted amides .
Reaction Conditions :
-
Reagent : N-aryl-amine (e.g., cyclopropylamine)
-
Solvent : Ethanol
-
Temperature : Room temperature to reflux
Product : N-aryl-2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxamide
Nucleophilic Substitution of Chlorine
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution under basic conditions. The reactivity is influenced by the electron-deficient pyridine ring and potential coordination effects .
Mechanism :
-
Pathway : Addition-elimination (AE) mechanism, favored by the electron-withdrawing effects of the pyridine nitrogen and thiophene ring.
-
Reagents : Nucleophiles (e.g., hydroxide, alkoxide ions) or amines.
Example Reaction :
Reaction with ammonia in the presence of zinc chloride yields 5-aminothieno[3,2-b]pyridine derivatives .
Condensation Reactions
The amino group participates in Schiff base formation or imine synthesis when reacted with carbonyl compounds (e.g., aldehydes, ketones). This is facilitated by the nucleophilic amine attacking the carbonyl carbon.
Example :
Reaction with benzaldehyde yields a Schiff base derivative.
Oxidative Dimerization
The amino group undergoes oxidative dimerization under hypochlorite-mediated conditions, forming azo compounds or cyclized products. The reaction’s selectivity depends on solvent polarity and reaction conditions .
Mechanism :
-
Intermediate : Formation of a diazonium salt followed by coupling.
-
Solvent Effects : Polar aprotic solvents favor intramolecular cyclization, while protic solvents promote intermolecular coupling .
Ester Hydrolysis and Amidation
Procedure :
-
Dissolve ethyl ester (1 mmol) in ethanol (5.5 mL).
-
Cool, acidify with HCl, and extract with ethyl acetate.
-
React the carboxylic acid with an amine (e.g., cyclopropylamine) in ethanol to form the amide .
Yields :
Suzuki-Miyaura Cross-Coupling
While not directly applicable to this compound (due to chlorine substitution), related thienopyridines undergo Pd-catalyzed coupling to introduce aryl groups. This highlights the compound’s potential for functionalization via transition-metal catalysis .
Conditions :
-
Catalyst : Pd(dppf)·CH2Cl2
-
Base : K2CO3
-
Solvent : DME/water (3:1)
-
Temperature : 100°C
Yields : Moderate to high (35–84%) depending on aryl boronate substituents .
Reaction Comparisons and Selectivity
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its structural similarity to other thieno[3,2-b]pyridine derivatives suggests that it may exhibit antitumor activity.
Case Study: Antitumor Activity
A study evaluated the antitumor effects of thieno[3,2-b]pyridine derivatives, including the compound of interest. It was found that certain derivatives demonstrated significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231). The compound reduced cell viability and tumor size in in vivo models using chick chorioallantoic membranes (CAM) .
Enzyme Inhibition Studies
The compound is also being explored for its ability to inhibit specific enzymes involved in various biological pathways. Its interaction with molecular targets such as receptors or enzymes may lead to potential therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate these targets, influencing biological pathways related to disease processes .
Material Science
In materials science, this compound is utilized as a building block for synthesizing more complex molecules with tailored properties. Its unique chemical structure allows researchers to create new materials with specific functionalities.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituent positions, fused ring systems, and functional groups, which influence physicochemical and biological properties. Key examples include:
Key Observations :
- Ring Fusion: Indeno- and chromeno-fused systems (e.g., ) exhibit extended conjugation compared to thienopyridine, affecting electronic properties and binding interactions.
- Substituent Effects : Halogens (e.g., Cl at position 5 in the target compound) improve bioactivity by modulating electron density and steric effects . Nitro or oxo groups (e.g., ) may reduce solubility but enhance reactivity.
Physicochemical Properties
| Property | Ethyl 2-Amino-5-Chlorothieno[3,2-b]pyridine-3-Carboxylate | Ethyl 5-Oxo-Chromeno[2,3-b]pyridine-3-Carboxylate | Ethyl 2-Methyl-Indeno[1,2-b]pyridine-3-Carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.0 | ~3.2 |
| Aqueous Solubility | Moderate (amine enhances solubility) | Low (oxo reduces polarity) | Low (bulky aryl substituents) |
| Thermal Stability | High (aromatic stabilization) | Moderate (oxo may destabilize) | High (rigid indeno core) |
Notes:
- The amino group in the target compound enhances solubility via H-bonding, contrasting with oxo or nitro groups in analogs .
- Chlorine’s electron-withdrawing effect increases metabolic stability compared to methyl substituents .
Crystallographic and Conformational Analysis
- Target Compound: Likely exhibits planar thienopyridine core with intramolecular H-bonds (N–H···O=C) stabilizing the structure, as seen in similar ethyl carboxylates .
- Indeno Derivatives: X-ray data confirm non-planar conformations due to steric effects from 4-chlorophenyl groups, reducing crystal packing efficiency .
Biological Activity
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.704 g/mol
- CAS Number : 52505-46-1
- Physical Properties :
- Density: 1.364 g/cm³
- Melting Point: 183ºC
- Boiling Point: 386.034ºC at 760 mmHg
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
-
G-Protein Coupled Receptors (GPCRs) :
- The compound has been studied for its potential to act as an agonist for bitter taste receptors (TAS2Rs), particularly hTAS2R14. These receptors are involved in mediating aversive responses to toxic substances and have roles in various physiological processes including immune responses and cancer pathways .
- Enzyme Inhibition :
Antitumor Activity
Recent research has highlighted the potential antitumor activity of thieno[3,2-b]pyridine derivatives, including this compound. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Bitter Taste Receptor Agonism
A study focusing on the interaction of various bitter compounds with TAS2Rs found that certain thieno derivatives could activate these receptors at micromolar concentrations. This activation may influence food preferences and could be harnessed for therapeutic applications in managing conditions like obesity and metabolic disorders .
Research Findings Summary Table
Q & A
Q. What synthetic strategies are effective for preparing Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate?
A multi-step approach involving condensation reactions and functional group transformations is commonly employed. For example, analogous compounds are synthesized via cyclization of substituted pyridine precursors with thiophene derivatives under reflux conditions. Metal-mediated coupling (e.g., ruthenium complexes) can facilitate heterocyclic ring formation, as demonstrated in the synthesis of related thienopyridine carboxylates . Post-synthetic modifications, such as hydrolysis of ester groups under controlled acidic/basic conditions, are critical for introducing amino or chloro substituents .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry of substituents. For example, single-crystal X-ray studies at 296 K with SHELX refinement (R factor < 0.06) can reveal intermolecular hydrogen bonds and halogen interactions .
- NMR spectroscopy : Use - and -NMR to verify amino and ester functionalities. Chemical shifts for aromatic protons in thienopyridine systems typically appear at δ 6.5–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How can purification challenges be addressed for this compound?
Recrystallization from ethanol/water mixtures or dichloromethane/hexane systems is effective. Hydrogen-bonding interactions (e.g., N–H⋯N or N–H⋯O) can stabilize crystal lattices, improving yield and purity. Centrifugation and vacuum drying are recommended for isolating crystalline products .
Advanced Research Questions
Q. How do hydrogen-bonding and halogen interactions influence the solid-state structure of this compound?
Intermolecular N–H⋯N hydrogen bonds often form centrosymmetric dimers, as observed in structurally related ethyl 2-(3-chloropyridin-2-yl) derivatives (N⋯N distance: ~3.0 Å). Chlorine atoms participate in short Cl⋯Cl interactions (3.27–3.30 Å), contributing to layered packing motifs. Graph set analysis (e.g., motifs) provides a systematic framework for categorizing these interactions .
Q. What challenges arise in refining crystallographic data for this compound, and how can they be resolved?
- Disordered substituents : Use PART and EADP commands in SHELXL to model split positions. Restraints on bond lengths/angles improve convergence .
- Twinned crystals : Employ HKLF 5 format in SHELX to deconvolute overlapping reflections. High-resolution data (d-spacing < 0.8 Å) enhances reliability .
- Weak diffraction : Synchrotron radiation or low-temperature (100 K) data collection mitigates thermal motion effects .
Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Transition-state modeling clarifies reaction pathways, such as nucleophilic substitution at the 5-chloro position .
Q. What strategies are recommended for resolving contradictions in spectroscopic vs. crystallographic data?
- NMR vs. XRD discrepancies : Verify solvent effects (e.g., DMSO-induced shifts) or dynamic processes (e.g., tautomerism) via variable-temperature NMR.
- Mass vs. elemental analysis mismatches : Check for isotopic patterns (e.g., chlorine’s ratio) or adduct formation in MS .
Methodological Insights
Q. How to design a robust protocol for scale-up synthesis without compromising purity?
- Step 1 : Optimize stoichiometry using Design of Experiments (DoE) to minimize by-products (e.g., Boc-protected intermediates ).
- Step 2 : Implement continuous flow chemistry for exothermic steps (e.g., cyclization reactions) to enhance reproducibility .
- Step 3 : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for final purification .
Q. What analytical workflows are critical for stability studies under varying pH/temperature?
- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hr) and monitor via UPLC-MS.
- Kinetic analysis : Fit degradation data to first-order models to estimate activation energy () .
Q. How to validate the compound’s biological activity in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
